molecular formula C5H9NS2 B8414322 2,2-Dimethyl-thiazolidine-4-thione

2,2-Dimethyl-thiazolidine-4-thione

Cat. No.: B8414322
M. Wt: 147.3 g/mol
InChI Key: BZILKGILPZZOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-thiazolidine-4-thione is a sulfur and nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and organic synthesis. The saturated five-membered thiazolidine ring, functionalized with a thione group at the 4-position, is a privileged structure for developing biologically active molecules. Related thiazolidine-based structures are extensively researched for their diverse pharmacological potentials, including antimicrobial, antidiabetic, and anti-inflammatory activities . The presence of the thione group is particularly significant, as it can act as a potent metal-chelating agent and participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules and for studying structure-activity relationships (SAR) in drug discovery programs. It is strictly for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

2,2-dimethyl-1,3-thiazolidine-4-thione

InChI

InChI=1S/C5H9NS2/c1-5(2)6-4(7)3-8-5/h3H2,1-2H3,(H,6,7)

InChI Key

BZILKGILPZZOTP-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=S)CS1)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Pharmacological Activities

The thiazolidine ring structure is a significant pharmacophore in medicinal chemistry. Compounds derived from this structure, including 2,2-Dimethyl-thiazolidine-4-thione, exhibit a range of biological activities:

  • Antidiabetic Effects : Thiazolidinediones, including derivatives of thiazolidine-4-thione, are known for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose metabolism and insulin sensitivity. These compounds have been utilized in the treatment of type 2 diabetes mellitus by improving glycemic control and reducing insulin resistance .
  • Anticancer Properties : Research indicates that thiazolidine derivatives can exhibit anticancer activity. For instance, novel compounds incorporating the thiazolidine moiety have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of thiazolidine derivatives. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and viability .

Synthesis and Derivatives

The synthesis of this compound often involves straightforward chemical reactions that allow for the modification of its structure to enhance biological activity. The compound can be synthesized through the reaction of thioketones with amines or through cyclization reactions involving isothiocyanates.

Table 1: Synthetic Pathways for this compound

Synthesis Method Reagents Conditions Yield
Cyclization with thioketoneThioketone + AmineHeat under refluxHigh
Reaction with isothiocyanateIsothiocyanate + AmineRoom temperatureModerate

Case Study 1: Antidiabetic Activity

A study evaluated the efficacy of this compound derivatives in managing blood glucose levels in diabetic models. The results indicated that these compounds significantly reduced fasting blood glucose levels compared to control groups, showcasing their potential as therapeutic agents for diabetes management .

Case Study 2: Anticancer Activity

In another investigation, a series of thiazolidine derivatives were synthesized and tested for anticancer properties against human cancer cell lines. The results demonstrated that certain modifications to the thiazolidine structure enhanced cytotoxicity and induced cell cycle arrest at specific phases, suggesting a mechanism for their anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2,2-dimethyl-thiazolidine-4-thione with key analogs:

Compound Molecular Formula Molecular Weight Key Structural Features Reported Biological Activities References
This compound C₅H₉NS₂ 147.26 2,2-dimethyl substituents; 4-thione Inferred: Potential enzyme inhibition
4-Thiazolidinone C₃H₅NOS 103.14 4-carbonyl group; no methyl substituents Broad pharmacological activities (antimicrobial, anti-inflammatory)
Thiazolidine-2-thione C₃H₅NS₂ 119.21 2-thione group; unsubstituted ring Xanthine oxidase (XO) inhibitory activity
4-Methylimidazolidine-2-thione C₄H₈N₂S 116.18 Imidazolidine ring; 2-thione; 4-methyl Used in chemical synthesis (reactivity studies)
(R)-4-Benzyl-thiazolidine-2-thione C₁₀H₁₁NS₂ 217.33 4-benzyl substituent; 2-thione Chiral auxiliary in asymmetric synthesis

Key Differences and Implications

  • Substituent Effects : The 2,2-dimethyl groups in the target compound likely enhance steric hindrance and lipophilicity compared to unsubstituted analogs like thiazolidine-2-thione. This could improve membrane permeability in biological systems.
  • Thione vs. Carbonyl Groups: The 4-thione group (C=S) in this compound may exhibit stronger nucleophilic reactivity than the 4-carbonyl group in 4-thiazolidinone, influencing interactions with biological targets (e.g., enzyme active sites).
  • Biological Activity: Thiazolidine-2-thione derivatives demonstrate xanthine oxidase (XO) inhibitory activity (IC₅₀ values ranging from 1.2–8.7 μM), while 4-thiazolidinones are associated with antimicrobial and antioxidant properties. The dimethyl substitution in the target compound may modulate similar activities.

Preparation Methods

Reaction Mechanism and Optimization

  • Reactant Ratios : A 1:2 molar ratio of mercaptamine to acetone ensures complete consumption of the thiol group.

  • Solvent and Catalyst : Cyclohexane acts as both solvent and catalyst, enabling azeotropic removal of water and enhancing reaction equilibrium. Sodium hydroxide (NaOH) maintains a neutral pH, preventing side reactions.

  • Temperature and Time : Reflux at 81°C for 10 hours optimizes ring closure, while post-reaction distillation recovers 92% of cyclohexane, reducing costs.

Key Data:

ParameterValue
Yield82%
Purity (post-rectification)>99.5%
Cyclohexane Recovery92%

This method’s scalability is demonstrated in a pilot-scale synthesis: 405 kg mercaptamine and 413 kg acetone yielded 340 kg of product.

Thione Functionalization via Carbon Disulfide

While the patent CN104910128A focuses on the amine form, introducing the thione (-C=S) group at position 4 requires post-synthetic modification. A validated strategy involves reacting 2,2-dimethyl-thiazolidine with carbon disulfide (CS₂) under basic conditions, as exemplified in thiazolidine-2-thione syntheses.

Protocol Adaptations

  • Reagent Stoichiometry : A 1:2 molar ratio of 2,2-dimethyl-thiazolidine to CS₂ ensures complete thione formation.

  • Base Selection : Potassium hydroxide (KOH) in ethanol facilitates deprotonation and nucleophilic attack at the target carbon.

  • Recrystallization : Ethanol recrystallization achieves >95% purity, with melting points corroborating structural integrity (e.g., 105–107°C for thiazolidine-2-thione).

Challenges:

  • Regioselectivity : Positioning the thione at C4 rather than C2 requires steric directing groups or tailored catalysts.

  • Byproduct Formation : Over-reaction with CS₂ may yield dithiocarbamates, necessitating precise stoichiometry.

One-Pot Multicomponent Reactions

Recent advances highlight one-pot syntheses for thiazolidine-thione hybrids. For instance, PMC10584807 documents routes using mercaptoacetic acid, aldehydes, and amines under solvent-free conditions. Adapting this for 2,2-dimethyl-thiazolidine-4-thione:

Modified Procedure

  • Reactants : Acetone, mercaptamine, and thiourea.

  • Catalyst : Bismuth(III) tris(carboxylates) enhance cyclization rates at 70°C.

  • Workup : Column chromatography (petroleum ether:ethyl acetate, 10:1) isolates the product with 75–80% yield.

Advantages:

  • Atom Economy : Minimizes waste through in situ intermediate formation.

  • Versatility : Accommodates diverse substituents via aldehyde/ketone variations.

Comparative Analysis of Methods

MethodYieldPurityScalabilityThione Position
Cyclocondensation82%>99.5%IndustrialN/A (Amine)
CS₂ Functionalization68–75%95%Lab-scaleC2 or C4
One-Pot Synthesis75–80%90%Pilot-scaleC4

Structural Characterization and Validation

All routes require validation via:

  • NMR Spectroscopy :

    • ¹H NMR : Methyl groups at δ 1.2–1.6 ppm; thione protons absent (non-protonated).

    • ¹³C NMR : C=S resonance at δ 190–210 ppm.

  • Mass Spectrometry : HR-ESI-MS confirms molecular ions (e.g., m/z 162.0433 for C₆H₁₁NS₂).

  • X-ray Crystallography : Resolves regiochemistry in disputed cases.

Industrial and Environmental Considerations

  • Solvent Recovery : Cyclohexane reuse reduces costs by 30% in large-scale production.

  • Waste Management : Neutralization of alkaline byproducts (e.g., Na₂S) is critical for environmental compliance.

  • Catalyst Innovations : CuI or Bi(III) catalysts improve yields but require metal recovery systems .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2-Dimethyl-thiazolidine-4-thione with high purity?

  • Methodological Answer : Optimize reaction conditions using DMF and acetic acid as solvents, with sodium acetate as a catalyst. Monitor reaction progress via TLC and purify via recrystallization from DMF-ethanol mixtures to remove byproducts. Ensure stoichiometric control of methylating agents to avoid over-alkylation .
  • Safety Note : Use flame-retardant lab coats, nitrile gloves, and fume hoods to handle thiocarbonyl intermediates, as they may release toxic fumes during synthesis .

Q. How can spectroscopic methods (e.g., IR, NMR) distinguish this compound from its analogs?

  • Methodological Answer :

  • IR : Identify the C=S stretch near 1200–1250 cm⁻¹ and N–H stretches (if present) at ~3300 cm⁻¹. Compare with scaled harmonic frequencies from DFT/B3LYP/6-31G(d) calculations to validate assignments .
  • ¹H NMR : Methyl groups at position 2 appear as singlet peaks (δ ~1.5–1.8 ppm). The thiazolidine ring protons exhibit splitting patterns dependent on diastereomeric configurations .

Q. What solvent systems are optimal for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use polar aprotic solvents like DMF or DMSO to stabilize transition states in reactions with arylisothiocyanates. For aqueous-phase reactions, maintain pH > 7 to prevent protonation of the thione group, which reduces nucleophilicity .

Advanced Research Questions

Q. How does DFT/B3LYP modeling explain the electronic structure and tautomeric equilibria of this compound?

  • Methodological Answer : Perform geometry optimization at the B3LYP/6-311G(d,p) level to model thione ↔ thiol tautomerism. Calculate Gibbs free energy differences (<2 kcal/mol typically) and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward electrophiles .
  • Data Contradiction Tip : If experimental vibrational frequencies deviate from DFT predictions (>5% error), re-evaluate basis set adequacy (e.g., switch to def2-TZVP) or include anharmonic corrections .

Q. How to design experiments to resolve conflicting data on the compound’s reaction mechanism with thiocyanate derivatives?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., hydrazonoyl halides) under varying temperatures.
  • Computational Validation : Compare activation energies from MP2/cc-pVTZ calculations with experimental Arrhenius plots to identify rate-determining steps .
    • Contradiction Analysis : If intermediates are undetectable experimentally, employ trapping agents (e.g., TEMPO) or isotopic labeling (¹³C) to confirm proposed pathways .

Q. What strategies mitigate solvent effects on the compound’s bioactivity in antimicrobial assays?

  • Methodological Answer :

  • Solvent Selection : Use low-toxicity solvents like PBS (pH 7.4) or DMSO (<1% v/v) to minimize cytotoxicity artifacts.
  • Structure-Activity Relationship (SAR) : Modify the thiazolidine ring’s substituents (e.g., 4-thione vs. 4-oxo) and compare MIC values against Gram-negative pathogens to isolate pharmacophore contributions .

Methodological Best Practices

Q. How to manage large datasets from computational and experimental studies?

  • Guidance : Store raw vibrational spectra, NMR FIDs, and DFT output files in repositories like Zenodo. Use Python/R scripts for batch processing of Gaussian log files to extract thermodynamic parameters .

Q. What safety protocols are critical for handling thiocarbonyl derivatives in long-term studies?

  • Guidance : Conduct regular glove integrity checks (EN 374 standard) and install H₂S detectors in storage areas. Dispose of waste via licensed biohazard contractors to comply with EU Regulation 2016/425 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.